4-[(Cyclopropylcarbamoyl)amino]benzoic acid
Overview
Description
4-[(Cyclopropylcarbamoyl)amino]benzoic acid is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a carbamoyl group that is further connected to an amino group on a benzoic acid backbone
Mechanism of Action
Benzoic Acid Derivatives
“4-[(Cyclopropylcarbamoyl)amino]benzoic acid” is a derivative of benzoic acid, which is a simple aromatic carboxylic acid. It’s widely used in food preservation due to its antimicrobial properties .
Amines
The compound also contains an amino group, which is a common functional group in biochemistry. Amines are involved in the creation of amino acids, the building blocks of proteins .
Carbamoyl Group
The carbamoyl group is a functional group that consists of a carbonyl group (C=O) and an amine (NH2). It’s found in many biochemical compounds and drugs .
Cyclopropyl Group
The cyclopropyl group is a three-membered ring structure. It’s often used in medicinal chemistry to improve the metabolic stability of drug candidates .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-[(Cyclopropylcarbamoyl)amino]benzoic acid typically involves the reaction of cyclopropylamine with benzoic acid derivatives under specific conditions. One common method is the amidation reaction, where cyclopropylamine reacts with 4-aminobenzoic acid in the presence of coupling agents like carbodiimides (e.g., DCC, EDC) to form the desired compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, scalability, and environmental impact. Catalysts and solvents are carefully selected to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions: 4-[(Cyclopropylcarbamoyl)amino]benzoic acid can undergo various chemical reactions, including:
Oxidation: The benzoic acid moiety can be oxidized to produce derivatives such as benzoic acid derivatives.
Reduction: Reduction reactions can be performed on the carbamoyl group to yield corresponding amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group can be substituted with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.
Substitution: Nucleophiles such as alkyl halides and amines are used in substitution reactions.
Major Products Formed:
Oxidation: Benzoic acid derivatives, such as benzene dicarboxylic acid.
Reduction: Cyclopropylamine derivatives.
Substitution: Various substituted benzoic acids and amines.
Scientific Research Applications
4-[(Cyclopropylcarbamoyl)amino]benzoic acid has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is used in biochemical studies to understand enzyme mechanisms and protein interactions.
Medicine: It has potential therapeutic applications, including as an intermediate in the synthesis of drugs targeting various diseases.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
4-Aminobenzoic Acid: Similar structure but lacks the cyclopropyl group.
Cyclopropylamine: A simpler compound without the benzoic acid moiety.
4-Cyclopropylaminocarbonylphenylboronic Acid: Similar structure with a boronic acid group instead of benzoic acid.
Uniqueness: 4-[(Cyclopropylcarbamoyl)amino]benzoic acid is unique due to its combination of the cyclopropyl group and the benzoic acid moiety, which provides distinct chemical and biological properties compared to its similar compounds.
This comprehensive overview highlights the significance of this compound in various scientific and industrial applications. Its unique structure and versatile reactivity make it a valuable compound in research and development.
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Properties
IUPAC Name |
4-(cyclopropylcarbamoylamino)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O3/c14-10(15)7-1-3-8(4-2-7)12-11(16)13-9-5-6-9/h1-4,9H,5-6H2,(H,14,15)(H2,12,13,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FTXACWVNUJCGIO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)NC2=CC=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601231842 | |
Record name | 4-[[(Cyclopropylamino)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1087784-47-1 | |
Record name | 4-[[(Cyclopropylamino)carbonyl]amino]benzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1087784-47-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-[[(Cyclopropylamino)carbonyl]amino]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601231842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-[(cyclopropylcarbamoyl)amino]benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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